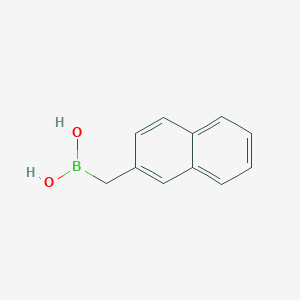

(萘-2-基甲基)硼酸

描述

(Naphthalen-2-ylmethyl)boronic acid is a chemical compound with the molecular weight of 186.02 . It is used in scientific research .

Synthesis Analysis

The primary method for the synthesis of boronic acids is through the electrophilic trapping of an organometallic reagent with a boric ester . The reaction is performed at low temperature to attenuate over-alkylation that would lead to the formation of borinic, rather than boronic, esters .Molecular Structure Analysis

The molecular structure of (Naphthalen-2-ylmethyl)boronic acid consists of a naphthalene ring attached to a boronic acid group via a methylene bridge .Chemical Reactions Analysis

Boronic acids, including (Naphthalen-2-ylmethyl)boronic acid, are widely used in Suzuki-Miyaura coupling reactions . This reaction is a metal-catalyzed process, typically with palladium, between an alkenyl, aryl, or alkynyl organoborane (boronic acid or boronic ester) and a halide or triflate under basic conditions .Physical And Chemical Properties Analysis

(Naphthalen-2-ylmethyl)boronic acid has a molecular weight of 186.02 . It is stored at a temperature of -20°C .科学研究应用

对昆虫的毒理影响

对萘及其衍生物(包括与 (萘-2-基甲基)硼酸相似的化合物)的研究表明对昆虫有显着的毒理作用。在 Pájaro-Castro 等人(2017 年)的一项研究中,萘对赤拟谷盗的暴露显示出与氧化应激、新陈代谢、生殖、变态和神经传递相关的死亡率和基因表达变化。这项研究提供了对萘相关化合物对昆虫模型的毒理机制的见解,表明在害虫控制研究中具有潜在应用 (帕哈罗-卡斯特罗、卡瓦列罗-加拉多和奥利维罗-维贝尔,2017)。

环境污染物代谢

萘及其衍生物是由于存在于原油和煤焦油中而成为突出的环境污染物。Bakke 等人(1985 年)的研究证明了萘在大鼠中的代谢途径,阐明了萘酚和甲硫基代谢物的形成。这项研究有助于了解萘衍生物的环境和健康影响,可能指导环境修复工作 (巴克、斯特鲁布尔、古斯塔夫松和古斯塔夫松,1985)。

水生生物的代谢途径

Roubal、Collier 和 Malins(1977 年)对幼年银鲑的研究探讨了萘及其衍生物的积累和代谢。这项研究突出了水生生物中此类化合物的差异代谢过程,这对于了解水污染物的环境毒理学和指导生态风险评估至关重要 (Roubal、Collier 和 Malins,1977)。

安全和危害

未来方向

Boronic acid-based compounds, including (Naphthalen-2-ylmethyl)boronic acid, have inspired the exploration of novel chemistries using boron to fuel emergent sciences . These compounds have been used in various applications, including sensing and detection of analytes, interference in signaling pathways, enzyme inhibition, and cell delivery systems .

作用机制

Target of Action

(Naphthalen-2-ylmethyl)boronic acid is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . The primary targets of this compound are the organic groups that participate in this reaction .

Mode of Action

The Suzuki-Miyaura coupling reaction involves the interaction of (naphthalen-2-ylmethyl)boronic acid with a palladium catalyst . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst forms a new bond with an electrophilic organic group . In the transmetalation step, the (naphthalen-2-ylmethyl)boronic acid, which is a nucleophilic organic group, is transferred from boron to palladium .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction is a key pathway in which (naphthalen-2-ylmethyl)boronic acid is involved . This reaction is a widely applied method for forming carbon-carbon bonds . The products of this reaction can be used in various downstream applications, including the synthesis of complex organic compounds .

Pharmacokinetics

It is known that boronic acids are generally stable and readily prepared , suggesting that they may have favorable absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The primary result of the action of (naphthalen-2-ylmethyl)boronic acid is the formation of a new carbon-carbon bond via the Suzuki-Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds .

Action Environment

The action of (naphthalen-2-ylmethyl)boronic acid can be influenced by various environmental factors. For example, the Suzuki-Miyaura coupling reaction is known to be tolerant of a wide range of reaction conditions . Certain boronic acids, including (naphthalen-2-ylmethyl)boronic acid, may decompose in air , suggesting that the stability and efficacy of this compound could be affected by exposure to oxygen.

属性

IUPAC Name |

naphthalen-2-ylmethylboronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BO2/c13-12(14)8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7,13-14H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJZYKRAQRGAWGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CC1=CC2=CC=CC=C2C=C1)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701290362 | |

| Record name | B-(2-Naphthalenylmethyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701290362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

86819-98-9 | |

| Record name | B-(2-Naphthalenylmethyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86819-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-(2-Naphthalenylmethyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701290362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

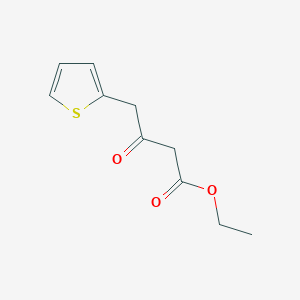

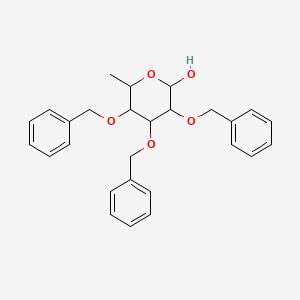

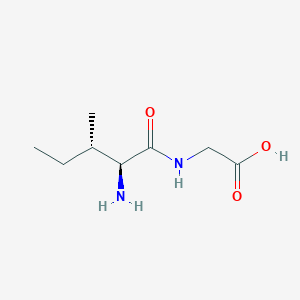

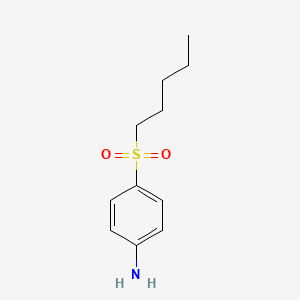

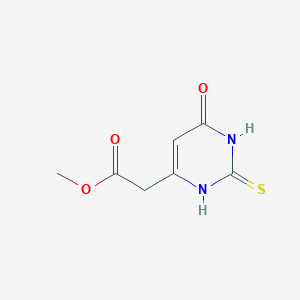

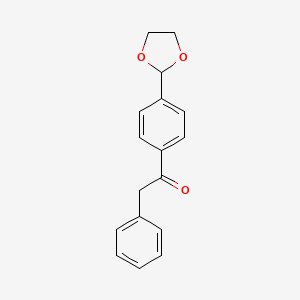

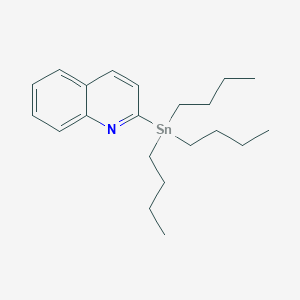

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[8-Chloro-1-(2-phenyl-quinolin-7-yl)-imidazo[1,5-a]pyrazin-3-yl]-1-methyl-cyclobutanol](/img/structure/B3161050.png)

![2,3,5,6-Tetrafluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine](/img/structure/B3161080.png)

![3-[(2-Methoxyethoxy)methyl]piperidine](/img/structure/B3161109.png)

![Pentanoic acid, 5-bromo-4-oxo-3-[[(2S)-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]propyl]amino]-, 1,1-dimethylethyl ester, (3S)-](/img/structure/B3161144.png)